molecular formula C15H9N3S B7560288 3-(2-Pyridin-4-yl-1,3-thiazol-4-yl)benzonitrile

3-(2-Pyridin-4-yl-1,3-thiazol-4-yl)benzonitrile

Cat. No. B7560288
M. Wt: 263.3 g/mol
InChI Key: HOBJTIBBZQYVAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Pyridin-4-yl-1,3-thiazol-4-yl)benzonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-(2-Pyridin-4-yl-1,3-thiazol-4-yl)benzonitrile involves the inhibition of the histone deacetylase enzyme. This enzyme is responsible for the removal of acetyl groups from histone proteins, resulting in the compaction of chromatin and the repression of gene expression. The inhibition of this enzyme by this compound leads to the accumulation of acetyl groups on histone proteins, resulting in the activation of tumor suppressor genes and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent anti-cancer activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, it has been found to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(2-Pyridin-4-yl-1,3-thiazol-4-yl)benzonitrile in lab experiments include its potent anti-cancer activity, its ability to induce apoptosis in cancer cells, and its anti-inflammatory activity. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.

Future Directions

There are several future directions for the research on 3-(2-Pyridin-4-yl-1,3-thiazol-4-yl)benzonitrile. These include the development of more potent analogs with improved selectivity and reduced toxicity, the determination of its safety and efficacy in vivo, and the investigation of its potential applications in other fields, such as neurodegenerative diseases and autoimmune disorders.
In conclusion, this compound is a chemical compound with potent anti-cancer activity and anti-inflammatory activity. Its mechanism of action involves the inhibition of the histone deacetylase enzyme, resulting in the activation of tumor suppressor genes and the inhibition of cancer cell growth. While it has several advantages for lab experiments, further studies are needed to determine its safety and efficacy in vivo and to develop more potent analogs with improved selectivity and reduced toxicity.

Synthesis Methods

The synthesis of 3-(2-Pyridin-4-yl-1,3-thiazol-4-yl)benzonitrile involves the reaction of 2-amino-4-(4-cyanophenyl)thiazole with 4-bromopyridine in the presence of a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura cross-coupling reaction, resulting in the formation of the desired compound in good yield.

Scientific Research Applications

3-(2-Pyridin-4-yl-1,3-thiazol-4-yl)benzonitrile has been extensively studied for its potential applications in various fields. It has been found to exhibit potent anti-cancer activity by inhibiting the activity of the histone deacetylase enzyme. This enzyme is involved in the regulation of gene expression, and its inhibition by this compound leads to the activation of tumor suppressor genes, resulting in the inhibition of cancer cell growth.

properties

IUPAC Name

3-(2-pyridin-4-yl-1,3-thiazol-4-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N3S/c16-9-11-2-1-3-13(8-11)14-10-19-15(18-14)12-4-6-17-7-5-12/h1-8,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOBJTIBBZQYVAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CSC(=N2)C3=CC=NC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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